

Application Notes and Protocols for Testing N-Desmethyl Glasdegib Cytotoxicity

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Compound of Interest

Compound Name: *N-Desmethyl glasdegib*

Cat. No.: *B15192572*

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Introduction

N-Desmethyl glasdegib is a primary metabolite of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway.^[1] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain patient populations.^[1] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including AML, where it is thought to play a role in the survival and proliferation of leukemia stem cells.^{[2][3]} Glasdegib exerts its therapeutic effect by inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.^[4] This document provides a detailed experimental protocol for assessing the in vitro cytotoxicity of **N-Desmethyl glasdegib**, a crucial step in understanding its potential contribution to the overall activity and safety profile of Glasdegib.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized to determine the half-maximal inhibitory concentration (IC50) of **N-Desmethyl glasdegib**. Below is a template for presenting such data.

Cell Line	Compound	IC50 (μM)	Confidence Interval (95%)	Assay Type
MOLM-13	N-Desmethyl glasdegib	[Insert Value]	[Insert Range]	MTT Assay
KG-1	N-Desmethyl glasdegib	[Insert Value]	[Insert Range]	MTT Assay
MOLM-13	Glasdegib (Control)	[Insert Value]	[Insert Range]	MTT Assay
KG-1	Glasdegib (Control)	[Insert Value]	[Insert Range]	MTT Assay

Note: IC50 values are to be determined experimentally. The table will be populated with the results obtained from the described protocol.

Experimental Protocols

This section details the methodology for determining the cytotoxicity of **N-Desmethyl glasdegib** against selected human acute myeloid leukemia (AML) cell lines.

Cell Lines and Culture

- Selected Cell Lines:
 - MOLM-13: A human AML cell line with a FLT3-ITD mutation. Studies have shown that inhibition of the Hedgehog pathway component Gli1 is effective in this cell line.[\[5\]](#)[\[6\]](#)
 - KG-1: A human AML cell line known to have characteristics of hematopoietic progenitor cells.
- Culture Conditions:
 - Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

- Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

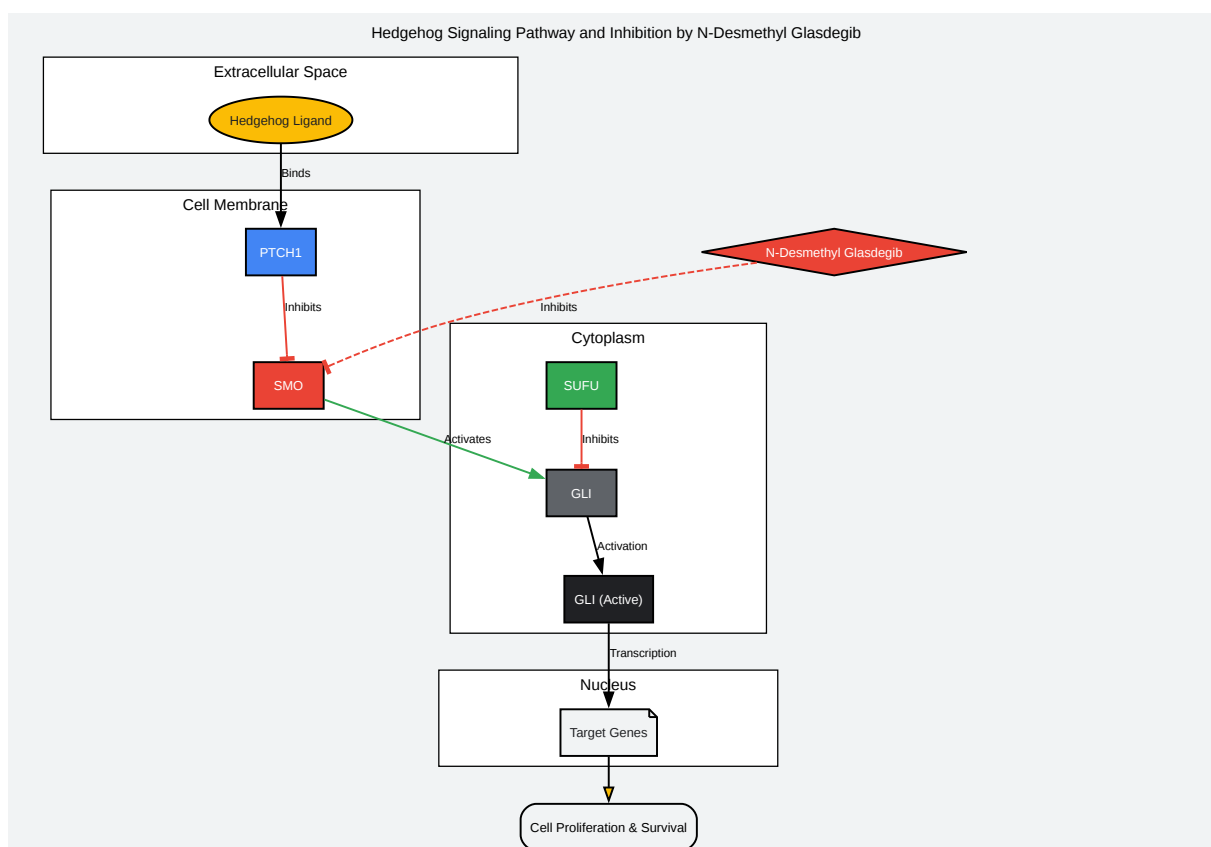
- Materials and Reagents:
 - **N-Desmethyl glasdegib** (source to be specified)
 - Glasdegib (as a positive control)
 - Dimethyl sulfoxide (DMSO)
 - MTT reagent (5 mg/mL in phosphate-buffered saline [PBS])
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
 - 96-well flat-bottom microplates
 - Complete cell culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
 - Phosphate-buffered saline (PBS)
- Protocol for Suspension Cells (MOLM-13 and KG-1):
 - Cell Seeding:
 - Count viable cells using a hemocytometer and trypan blue exclusion.
 - Seed 1×10^4 cells in 100 μ L of complete medium per well in a 96-well plate.
 - Include wells with medium only to serve as a blank control.
 - Compound Treatment:
 - Prepare a stock solution of **N-Desmethyl glasdegib** and Glasdegib in DMSO.

- Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. A suggested starting range, based on the known activity of Hedgehog inhibitors, is 0.01 μ M to 100 μ M. It is recommended to perform a preliminary experiment to narrow down the effective concentration range.
- Add 100 μ L of the diluted compound solutions to the respective wells.
- For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells (typically $\leq 0.1\%$).
- The final volume in each well will be 200 μ L.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the 72-hour incubation, add 20 μ L of MTT reagent (5 mg/mL) to each well.
 - Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization of Formazan:
 - Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
 - Carefully aspirate the supernatant without disturbing the pellet.
 - Add 150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Pipette up and down to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration using the following formula:
 - $\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) \times 100$
 - Plot the percentage of cell viability against the log of the compound concentration.
 - Determine the IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

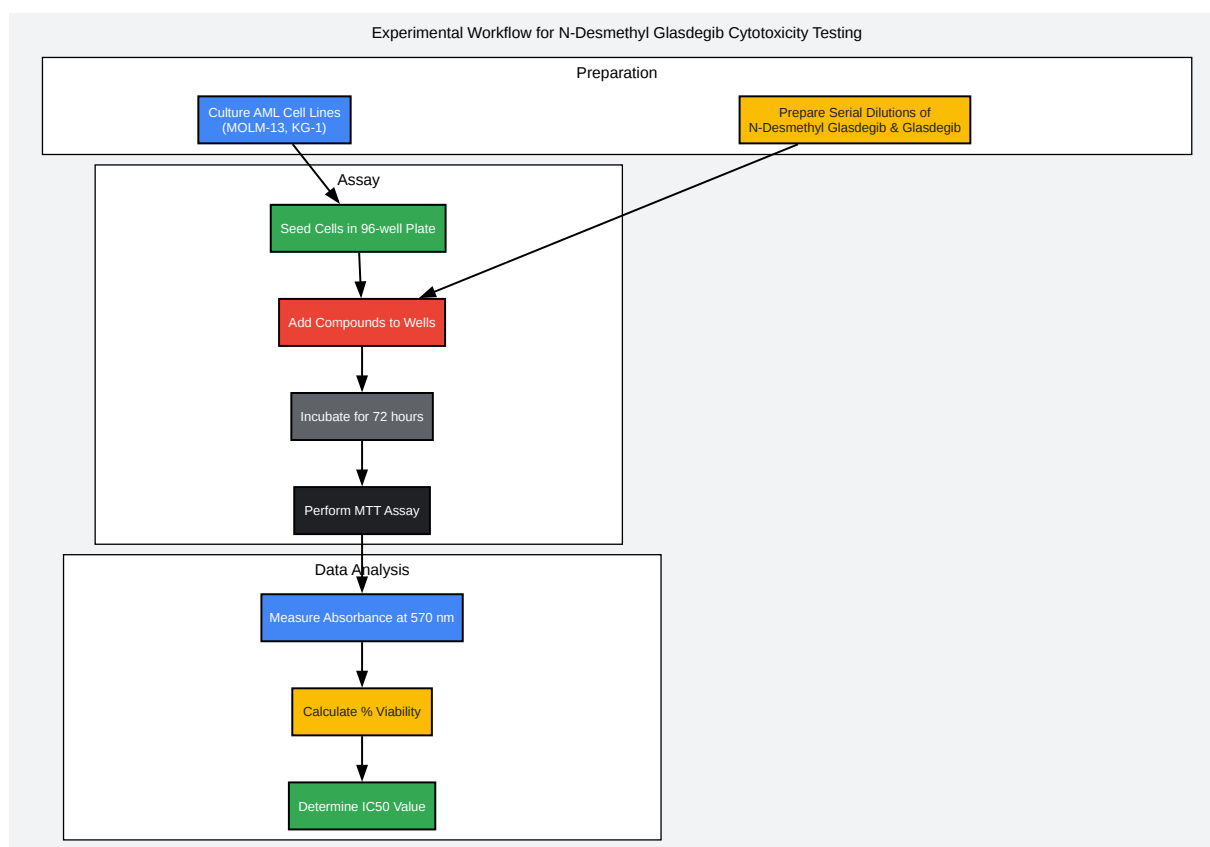
Hedgehog Signaling Pathway



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Caption: Hedgehog signaling pathway and the inhibitory action of **N-Desmethyl glasdegib** on SMO.

Experimental Workflow for Cytotoxicity Testing



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Caption: Step-by-step workflow for determining the cytotoxicity of **N-Desmethyl glasdegib**.

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